

A Technical Guide to Tenidap-d3: Commercial Availability, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique cytokine-modulating profile. While Tenidap itself was developed for the treatment of rheumatoid arthritis, its development was halted due to toxicity concerns.[1] However, the deuterated analog, **Tenidap-d3**, remains a valuable tool for researchers investigating inflammatory pathways, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition, and cytokine signaling. This technical guide provides an in-depth overview of **Tenidap-d3**, focusing on its commercial availability, synthesis, and mechanisms of action, with a particular emphasis on the underlying signaling pathways.

Commercial Availability and Suppliers

Tenidap-d3 is available for research purposes from specialized chemical suppliers. Researchers can source this compound from the following companies:

- Pharmaffiliates: Lists **Tenidap-d3** under the catalogue number PA STI 081400.[2]
- MedChemExpress: Offers **Tenidap-d3** with the product number HY-105028S.[3]

It is important to note that **Tenidap-d3** is intended for laboratory research use only and not for human or veterinary use.



Physicochemical Properties

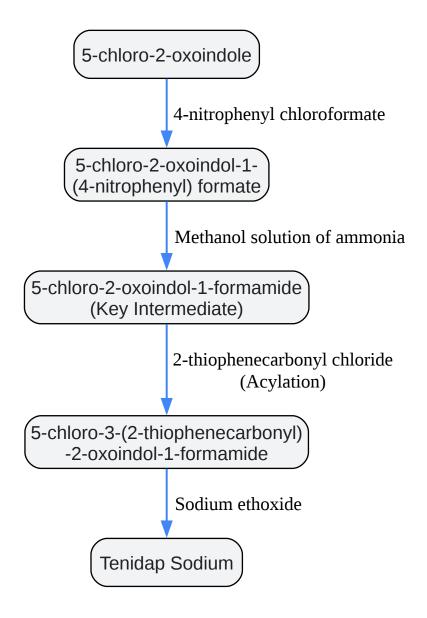
Property	Value
Molecular Formula	C14H6D3CIN2O3S
Molecular Weight	323.77 g/mol [2]
Synonyms	(3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide-d3[2]
Storage	2-8°C Refrigerator[2]
Shipping Conditions	Ambient[2]

Synthesis of Tenidap

While a specific protocol for the deuterated form (**Tenidap-d3**) is not publicly available, a detailed synthetic method for the non-deuterated Tenidap sodium has been published. This process can likely be adapted for the synthesis of **Tenidap-d3** by using appropriate deuterated starting materials. The synthesis involves a multi-step process starting from 5-chloro-2-oxoindole.[4]

Synthetic Workflow





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Synthesis of Tenidap Sodium.

Experimental Protocol: Synthesis of Tenidap Sodium[4]

- Step 1: Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl) formate. 5-chloro-2-oxoindole is reacted with 4-nitrophenyl chloroformate in the presence of a base such as sodium hydride (NaH).
- Step 2: Formation of 5-chloro-2-oxoindol-1-formamide. The product from Step 1 is then treated with a methanol solution of ammonia. This reaction is typically carried out at a temperature between 20°C and 80°C for 2 to 24 hours.



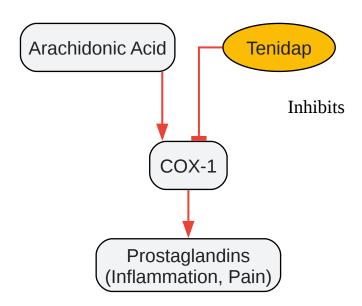
- Step 3: Acylation. The resulting key intermediate, 5-chloro-2-oxoindol-1-formamide, undergoes an acylation reaction with 2-thiophenecarbonyl chloride. This step is catalyzed by 4-dimethylaminopyridine (DMAP) and is performed in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature ranging from 0°C to 60°C.
- Step 4: Formation of Tenidap Sodium. The final product from the acylation step is reacted with sodium ethoxide to yield the target compound, Tenidap sodium.

Mechanism of Action and Signaling Pathways

Tenidap exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, and as a modulator of cytokine activity.[1]

Inhibition of Cyclooxygenase (COX)

Tenidap is a selective inhibitor of COX-1 over COX-2.[3][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [6]



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Tenidap's Inhibition of the COX-1 Pathway.

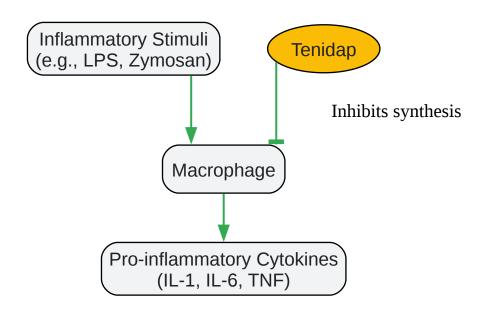
Quantitative Data on COX Inhibition



Parameter	Value	Condition
IC ₅₀ (COX-1)	0.03 μΜ	In vitro assay[3][5]
IC ₅₀ (COX-2)	1.2 μΜ	In vitro assay[3][5]
IC ₅₀ (Prostaglandin D2 synthesis)	20 nM	Rat basophilic leukemia cells (COX-1)[7]
IC ₅₀ (COX pathway)	7.8 μΜ	In vitro, human blood[7]

Cytokine Modulation

Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[8] This modulation of the cytokine network is believed to contribute significantly to its anti-inflammatory properties. Specifically, Tenidap inhibits IL-6 production in a dose-dependent manner when cells are stimulated with a combination of TNF-alpha and IFN-gamma.[8] It also appears to affect the IFN-gamma activation pathway.[8]



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Tenidap's Modulation of Cytokine Production.



Quantitative Data on Cytokine Inhibition and Anti-

inflammatory Effects

Parameter Parameter	Value	Condition
IL-1 Production Inhibition	50% inhibition at 3 μM	Murine peritoneal macrophages[9]
ED50 (Carrageenan-induced paw edema)	14 mg/kg	In vivo, rats[7]
ED50 (UV erythema)	1.4 mg/kg	In vivo, guinea pigs[7]
Erythrocyte Sedimentation Rate Reduction	18%	4-week clinical study in RA patients[10]
C-Reactive Protein Reduction	51%	4-week clinical study in RA patients[10]

Other Mechanisms

Tenidap also acts as an opener of the inwardly rectifying K+ channel hKir2.3.[11] This action leads to membrane hyperpolarization.

Parameter	Value	Condition
EC ₅₀ (⁸⁶ Rb ⁺ efflux via hKir2.3)	402 nM	Chinese hamster ovary cells[11]
EC₅₀ (hKir2.3 currents)	1.3 μΜ	Whole-cell and macro-patch recordings[11]

Conclusion

Tenidap-d3 is a commercially available research tool that offers a unique pharmacological profile for studying inflammation and related signaling pathways. Its dual inhibition of COX and 5-LOX, coupled with its ability to modulate pro-inflammatory cytokine production, makes it a subject of interest for drug development professionals and researchers in immunology and pharmacology. The provided data on its synthesis, quantitative inhibitory and effective



concentrations, and its impact on key signaling pathways, offer a solid foundation for further investigation into its therapeutic potential and for its use as a probe to dissect the complexities of inflammatory diseases.

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